Altrenogest: A Technical Guide to its Molecular Structure and Synthesis
Altrenogest: A Technical Guide to its Molecular Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and a prominent synthesis pathway of altrenogest (17α-allyl-17β-hydroxyestra-4,9,11-trien-3-one), a synthetic progestin widely used in veterinary medicine. This document details the key chemical transformations, reagents, and reaction conditions involved in its synthesis, starting from readily available steroid precursors. Quantitative data on reaction yields and product purity are summarized, and detailed experimental protocols for the pivotal steps are provided. A visualization of the synthesis pathway is presented to facilitate a clear understanding of the chemical process.
Molecular Structure of Altrenogest
Altrenogest, also known as allyltrenbolone, is a synthetic steroidal progestin with the chemical formula C₂₁H₂₆O₂ and a molecular weight of 310.43 g/mol .[1] Structurally, it is a 19-nortestosterone derivative and is closely related to trenbolone, featuring an allyl group at the C17α position.[1] This substitution is crucial for its progestogenic activity. The systematic IUPAC name for altrenogest is (8S,13S,14S,17R)-17-hydroxy-13-methyl-17-(prop-2-enyl)-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one.
Table 1: Physicochemical Properties of Altrenogest
| Property | Value |
| Molecular Formula | C₂₁H₂₆O₂ |
| Molecular Weight | 310.43 g/mol |
| CAS Number | 850-52-2 |
| Appearance | White crystalline powder |
| Solubility | Practically insoluble in water, soluble in organic solvents like ethanol and acetone. |
Synthesis Pathway of Altrenogest
A common and efficient synthesis of altrenogest commences from estra-4,9-diene-3,17-dione. The pathway involves a three-step process: protection of the 3-keto group, a Grignard reaction to introduce the allyl group at the 17-position, and a final deprotection and rearrangement step to yield the final product.
Caption: Synthesis pathway of Altrenogest from Estra-4,9-diene-3,17-dione.
An alternative route involves the protection of the 3-keto group as a ketal using ethylene glycol, followed by the Grignard reaction and deprotection. Another disclosed synthesis starts from trenbolone.[2]
Quantitative Data
The efficiency of the synthesis pathway is highlighted by the high yields and purity of the final product as reported in the patent literature.
Table 2: Summary of Reaction Yields and Product Purity for Altrenogest Synthesis
| Step | Starting Material | Product | Reagents | Mass Yield (%) | Purity (%) | Reference |
| 1 | Estra-4,9-diene-3,17-dione | Intermediate XY-1 | LDA, (CH₃)₃SiCl | > 75 | - | [3] |
| 2 | Intermediate XY-1 | Intermediate XY-2 | Allylmagnesium bromide | > 75 | - | [3] |
| 3 | Intermediate XY-2 | Altrenogest | Deprotection agent | > 75 | 99.6 | |
| Alternative Step 1 | Methyl diene diketone | Compound (1) (Ketal) | Ethylene glycol, p-toluenesulfonic acid | - | - | |
| Alternative Step 2 | Compound (1) | Compound (2) | Allylmagnesium bromide | 80 | - | |
| Alternative Step 3 | Compound (2) | Altrenogest | DDQ | 62.5 | - |
Experimental Protocols
The following protocols are based on the procedures described in the patent literature.
Step 1: Protection of the 3-keto group as a Silyl Enol Ether
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Reaction Setup: Dissolve estra-4,9-diene-3,17-dione in anhydrous tetrahydrofuran in a reaction vessel under an inert atmosphere (e.g., nitrogen).
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Cooling: Cool the solution to a temperature between -40°C and -45°C.
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Addition of LDA: Slowly add Lithium Diisopropylamide (LDA) dropwise to the cooled solution. Maintain the temperature and stir for 20-40 minutes.
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Addition of TMSCl: Add trimethylchlorosilane ((CH₃)₃SiCl) dropwise.
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Warm-up: After the addition is complete, allow the reaction mixture to warm to room temperature.
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Work-up: The patent does not specify the detailed work-up procedure, but it would typically involve quenching the reaction, extraction with an organic solvent, and drying to isolate the intermediate silyl enol ether (XY-1).
Step 2: Grignard Reaction with Allylmagnesium Bromide
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Reaction Setup: Dissolve the intermediate silyl enol ether (XY-1) in anhydrous tetrahydrofuran in a reaction vessel under an inert atmosphere.
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Addition of Grignard Reagent: Add a solution of allylmagnesium bromide in tetrahydrofuran to the reaction mixture. The molar ratio of the intermediate to the Grignard reagent is crucial for the reaction's success.
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Reaction Conditions: The reaction is typically carried out at a controlled temperature, followed by stirring for a specified period to ensure completion.
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Work-up: The reaction is quenched, typically with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated to yield the crude intermediate (XY-2).
Step 3: Deprotection and Rearrangement to Altrenogest
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Deprotection: The crude intermediate (XY-2) is treated with a deprotection agent, such as a dilute acid (e.g., hydrochloric acid), to remove the silyl protecting group. This step also facilitates the rearrangement of the double bonds to form the conjugated system present in altrenogest.
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Purification: The crude altrenogest is then purified, typically by recrystallization from a suitable solvent, to obtain the high-purity final product.
Conclusion
The synthesis of altrenogest from estra-4,9-diene-3,17-dione represents a robust and efficient method for the production of this important veterinary pharmaceutical. The key steps of 3-keto group protection, Grignard-mediated allylation, and subsequent deprotection/rearrangement provide a reliable route to the target molecule with high yields and purity. The detailed understanding of this synthesis pathway is essential for process optimization and the development of novel analogues in the field of steroid chemistry. Further research to refine the experimental conditions and explore more environmentally benign reagents could further enhance the industrial applicability of this synthesis.
References
- 1. Administration Route Differentiation of Altrenogest via the Metabolomic LC-HRMS Analysis of Equine Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN106397519A - Preparation method of altrenogest - Google Patents [patents.google.com]
- 3. CN109232700B - Efficient synthesis method of altrenogest - Google Patents [patents.google.com]
